N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by the presence of both difluoroethoxy and trifluoroethoxy groups
Properties
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F5NO3/c14-11(15)6-22-10-3-1-2-9(4-10)5-19-12(20)7-21-8-13(16,17)18/h1-4,11H,5-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZONHXXPMOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CNC(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-(2,2-difluoroethoxy)benzyl chloride: This intermediate can be synthesized by reacting 3-hydroxybenzyl chloride with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Formation of the acetamide: The 3-(2,2-difluoroethoxy)benzyl chloride is then reacted with 2-(2,2,2-trifluoroethoxy)acetamide in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: Its fluorinated groups may impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: It could be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism by which N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2-difluoroethoxy)acetamide
- N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Uniqueness
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of difluoroethoxy and trifluoroethoxy groups, which can influence its chemical reactivity and physical properties. This dual fluorination can enhance its stability and lipophilicity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
